Ponceau 4R, also known as New coccine, is a synthetic azo dye that belongs to the trisodium salt group []. It is widely utilized as a colorant in various industries, including food, pharmaceuticals, and cosmetics [, , ]. Its vibrant red hue and high stability make it a popular choice for enhancing the visual appeal of products [, ].
Molecular Structure Analysis
Oxidation: Ponceau 4R can be oxidized by oxidizing agents like hydrogen peroxide, ozone, and hydroxyl radicals, leading to its degradation [, , ]. This reactivity is exploited in advanced oxidation processes for the treatment of wastewater contaminated with Ponceau 4R [].
Reduction: Ponceau 4R can be electrochemically reduced, leading to changes in its absorption and fluorescence properties []. This property has been utilized in developing electrochemical sensors for Ponceau 4R detection [, , ].
Complex Formation: Ponceau 4R can form complexes with metal ions, such as Cu²⁺, Ni²⁺, and Pb²⁺ []. These interactions influence its binding with proteins like bovine serum albumin and affect its fluorescence quenching characteristics [].
Binding with Proteins: Ponceau 4R can bind to proteins, such as bovine serum albumin (BSA) and lysozyme chloride [, ]. This binding can lead to changes in the protein's conformation and activity [].
Physical and Chemical Properties Analysis
Appearance: Red powder [, , ].
Solubility: Highly soluble in water [, , , ].
Spectral Properties: Exhibits maximum absorbance at 510 nm in its red form and 445 nm in its yellow form []. Displays fluorescence with four distinct peaks at 420, 530, 635, and 687 nm, attributed to electronic transitions within its molecular structure [].
pH Sensitivity: Its color and stability can be affected by pH changes, particularly in alkaline environments [, ].
Applications
Analytical Chemistry: Used as a model analyte in developing and validating analytical methods, particularly for separation and detection techniques like high-performance liquid chromatography (HPLC) [, , , ], spectrophotometry [, , , , ], and voltammetry [, , ].
Food Chemistry: Employed as a staining agent for visualizing food components, such as nematode egg masses in infected plants []. Serves as a model compound for studying the degradation of food dyes under various conditions, such as heating, light exposure, and oxidation [, , ].
Biochemistry: Utilized to investigate the interactions between dyes and proteins, like its binding with bovine serum albumin and its impact on protein fluorescence [].
Environmental Science: Investigated for its degradation and removal from wastewater using advanced oxidation processes, like ozonation and photocatalysis [, , ].
Related Compounds
Relevance: The spectral properties and molecular structures of Amaranth and Ponceau 4R have been directly compared []. This comparison revealed that Amaranth has a stronger fluorescence emission than Ponceau 4R due to structural differences affecting energy loss during the transition from the excited to ground state []. Additionally, their simultaneous determination in food samples using fluorescence spectroscopy and derivative synchronous fluorimetry has been investigated [, ].
Tartrazine
Compound Description: Tartrazine (E102) is a synthetic yellow azo dye widely used as a food coloring agent [].
Relevance: Tartrazine is frequently investigated alongside Ponceau 4R in food safety and analytical chemistry studies. Researchers have explored their simultaneous detection and quantification in various food matrices, often focusing on electrochemical sensing [] and adsorption techniques [].
Brilliant Black BN
Compound Description: Brilliant Black BN is a synthetic black diazo dye commonly used as a food colorant [].
Relevance: Similar to Tartrazine, Brilliant Black BN is often studied in conjunction with Ponceau 4R for its detection and quantification in food products. Derivative spectrophotometry has been employed as a method for the simultaneous determination of these two dyes in various food samples [].
New Coccine
Compound Description: New Coccine is a red azo dye used as a food coloring agent. Its molecular structure contains a sulfonic group [].
Relevance: Research has shown that New Coccine undergoes discoloration in the presence of lysozyme, a protein found in certain food syrups. This discoloration is attributed to ionic binding between the sulfonic group on New Coccine and lysine residues on lysozyme []. While this research primarily focuses on New Coccine, it highlights the potential interactions of azo dyes with proteins, which may be relevant to understanding the behavior of Ponceau 4R in biological systems.
Sunset Yellow FCF
Compound Description: Sunset Yellow FCF (E110) is an orange-yellow synthetic azo dye used in food and beverages []. It is structurally similar to both Tartrazine and Ponceau 4R.
Relevance: Sunset Yellow FCF often appears in research alongside Ponceau 4R, particularly in studies focusing on their simultaneous determination in food and beverage samples. Techniques such as voltammetric sensing using modified electrodes [] and high-performance liquid chromatography (HPLC) coupled with various detection methods have been explored for this purpose. Additionally, their shared chemical class (azo dyes) and applications as food colorants make their comparative analysis relevant in food safety research.
Carmoisine
Compound Description: Carmoisine (E122) is a synthetic red azo dye used in food products [, ]. Like other azo dyes mentioned, it possesses a characteristic azo group (-N=N-) in its structure.
Relevance: Carmoisine is often studied alongside Ponceau 4R, particularly in research focused on simultaneous detection and quantification in food and beverage products. This co-occurrence in research stems from their widespread use as food colorants, making their combined analysis relevant for food safety assessments. Various analytical techniques, including HPLC and derivative spectrophotometry, have been applied for their determination in food samples [, ].
Patent Blue V
Compound Description: Patent Blue V is a synthetic triphenylmethane dye, structurally distinct from Ponceau 4R, which is an azo dye. It is commonly used as a food colorant [].
Relevance: Despite structural differences, Patent Blue V is often investigated alongside Ponceau 4R and other azo dyes in studies exploring the removal of hazardous food dyes from aqueous solutions []. This relevance stems from their shared use as food colorants and the need for effective methods to eliminate these dyes from wastewater.
Red 2G and Red 10B
Compound Description: Red 2G is a synthetic azo dye, while Red 10B is its deacetylated derivative []. These compounds are structurally related to Ponceau 4R, sharing the characteristic azo group (-N=N-).
Relevance: Research on the thermal degradation of Red 2G, leading to the formation of Red 10B, provides insights into the potential degradation pathways of azo dyes like Ponceau 4R []. While the specific degradation products of Ponceau 4R might differ, the study highlights the importance of understanding the stability and breakdown of azo dyes under various conditions.
0.13 M 80 mg/ml in water, 80 mg/ml in methyl Cellosolve, and 0.9 mg/ml in ethanol.
Synonyms
1,3-naphthalenedisulfonic acid, 7-hydroxy-8-((4-sulfo-1-naphthalenyl azo) trisodium salt) 1-(1-naphthylazo)-2-hydroxynaphthalene-4',6,8-trisulfonate Acid Red-18 C.I. food red 16255 cochineal red cochineal red A E 124 new coccine ponceau 4R Scarlet-3R
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